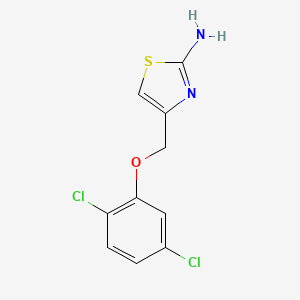

4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2,5-dichlorophenoxy)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2OS/c11-6-1-2-8(12)9(3-6)15-4-7-5-16-10(13)14-7/h1-3,5H,4H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCKPEUTJOIGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC2=CSC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of 2-Aminothiazole Chemistry

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide delves into a specific, yet underexplored, derivative: 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine . While direct experimental data for this particular molecule is not extensively available in public literature, this document serves as a comprehensive technical guide by leveraging established principles and methodologies from analogous 2-aminothiazole compounds. By providing a robust framework for its synthesis, characterization, and potential pharmacological exploration, we aim to empower researchers to unlock the therapeutic promise held within this unique chemical entity.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic compound featuring a 2-aminothiazole core substituted at the 4-position with a (2,5-dichlorophenoxy)methyl group. The presence of the dichlorinated phenyl ring and the flexible ether linkage are expected to significantly influence its steric and electronic properties, thereby modulating its interaction with biological targets.

Predicted Physicochemical Data

Due to the limited availability of direct experimental data, the following properties are predicted based on the analysis of structurally similar compounds and computational modeling. These values provide a foundational dataset for experimental design and analytical method development.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₈Cl₂N₂OS | Defines the elemental composition and molecular weight. |

| Molecular Weight | 291.16 g/mol | Influences diffusion, bioavailability, and formulation. |

| Melting Point | 130-140 °C | A key indicator of purity and aids in characterization. |

| LogP (o/w) | ~3.5 - 4.5 | Predicts lipophilicity, impacting membrane permeability and solubility. |

| pKa (most basic) | ~4.0 - 5.0 (amine) | Determines the ionization state at physiological pH, affecting solubility and target binding. |

| Topological Polar Surface Area (TPSA) | ~67 Ų | Influences cell permeability and oral bioavailability. |

Synthesis Pathway: A Rational Approach

The synthesis of this compound can be logically approached via the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative. The causality behind this experimental choice lies in its reliability, versatility, and the ready availability of starting materials.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2,5-Dichlorophenol

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step 1: Synthesis of 1-(2,5-Dichlorophenoxy)-3-chloropropan-2-one (α-Haloketone Intermediate)

-

Reaction Setup: To a stirred solution of 2,5-dichlorophenol (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Catalysis: Cautiously add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. The choice of a Lewis acid catalyst like AlCl₃ is crucial for promoting the electrophilic substitution on the aromatic ring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 1-(2,5-dichlorophenoxy)-3-chloropropan-2-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Condensation: Reflux the reaction mixture for 6-8 hours. The nucleophilic sulfur of thiourea attacks the electrophilic carbonyl carbon of the α-haloketone, initiating the cyclization cascade.

-

Precipitation and Isolation: Upon cooling, the product is expected to precipitate from the solution. The solid can be collected by filtration.

-

Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Spectroscopic Data (Predicted)

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the methylene protons (-CH₂-O-).- Singlet for the thiazole proton.- Multiplets for the aromatic protons of the dichlorophenyl ring.- Broad singlet for the amine protons (-NH₂). |

| ¹³C NMR | - Peaks corresponding to the carbon atoms of the thiazole ring.- Peaks for the methylene carbon and the aromatic carbons of the dichlorophenyl ring. |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Characteristic isotopic pattern due to the two chlorine atoms. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine.- C=N and C-S stretching vibrations characteristic of the thiazole ring.- C-O-C stretching for the ether linkage.- C-Cl stretching from the dichlorophenyl group. |

Potential Pharmacological Profile and Biological Activities

The 2-aminothiazole moiety is a well-known "privileged structure" in medicinal chemistry, appearing in a wide range of clinically approved drugs.[1] Derivatives have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Postulated Mechanism of Action and Potential Therapeutic Targets

Based on the activities of related 2-aminothiazole derivatives, this compound could be investigated for the following potential activities:

-

Antimicrobial Activity: The thiazole ring is a key pharmacophore in several antimicrobial agents. The compound could be screened against a panel of bacterial and fungal strains.

-

Anticancer Activity: Many 2-aminothiazole derivatives exhibit antiproliferative effects by targeting various cellular pathways. Potential targets could include protein kinases, tubulin, or enzymes involved in DNA replication.

-

Anti-inflammatory Activity: Some thiazole derivatives are known to inhibit inflammatory mediators. The compound could be evaluated in cellular and in vivo models of inflammation.

Proposed Screening Workflow

The following diagram outlines a logical workflow for the initial biological screening of the target compound.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential biological evaluation of this compound. While specific experimental data for this molecule remains to be published, the methodologies and insights presented here, derived from the rich chemistry of analogous 2-aminothiazole derivatives, offer a solid starting point for researchers. The unique structural features of this compound warrant further investigation, and it is our hope that this guide will stimulate and facilitate future research into its chemical properties and therapeutic potential.

References

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. Available at: [Link]

-

Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 440-445. Available at: [Link]

-

National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Library of Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Available at: [Link]

-

Wikipedia. (2023). 2-Aminothiazole. Available at: [Link]

Sources

4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine structure

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide focuses on the synthesis, characterization, and potential applications of a specific derivative, this compound. While direct literature on this exact molecule is sparse, this document provides a comprehensive overview based on established principles of thiazole chemistry and data from closely related analogues. We will explore rational synthetic routes, robust analytical methodologies for structural confirmation, and extrapolate potential biological activities based on the known pharmacophoric features of the 2-aminothiazole ring and the influence of the dichlorophenoxymethyl substituent. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel thiazole-based therapeutic agents.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile template for drug design.[1] A pivotal moment in the history of thiazole derivatives was the discovery of the thiazole ring in thiamine (Vitamin B1).[1] Subsequently, the incorporation of the thiazole scaffold into sulfonamide antibiotics, such as sulfathiazole, solidified its importance in the pharmaceutical sciences.[1]

The 2-aminothiazole motif is a particularly significant pharmacophore, present in numerous clinically approved drugs and experimental agents.[1] The amino group at the 2-position provides a critical hydrogen bonding point and a site for further chemical derivatization, enabling the fine-tuning of a compound's biological and pharmacokinetic properties.[1] Thiazole derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2]

This guide will focus on the specific derivative, this compound. The rationale for investigating this molecule lies in the combination of the proven 2-aminothiazole core with a dichlorophenoxymethyl substituent. Dichlorophenyl groups are frequently incorporated into drug candidates to modulate lipophilicity and metabolic stability, and to potentially enhance binding affinity to target proteins. The ether linkage provides conformational flexibility, which can be advantageous for optimizing interactions within a biological target's binding site.

Physicochemical Properties and Structural Elucidation

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison |

| Molecular Formula | C10H8Cl2N2OS | Based on the chemical structure. |

| Molecular Weight | ~279.16 g/mol | Calculated from the molecular formula. |

| XLogP3 | ~3.5 - 4.5 | The dichlorophenyl group significantly increases lipophilicity. For comparison, 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has a calculated XLogP3 of 3.5.[3] The ether oxygen may slightly reduce this value compared to a direct phenyl-thiazole link. |

| Hydrogen Bond Donors | 1 (amine group) | The primary amine is a key hydrogen bond donor. |

| Hydrogen Bond Acceptors | 4 (thiazole N, ether O, amine N) | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point. | Amine-containing aromatic compounds often exhibit strong intermolecular interactions. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The high lipophilicity suggests limited aqueous solubility. |

Analytical Characterization Workflow

Confirmation of the structure of a newly synthesized batch of this compound would require a suite of analytical techniques.

Caption: Analytical workflow for structural confirmation.

-

¹H and ¹³C NMR Spectroscopy: These techniques are essential for mapping the carbon-hydrogen framework of the molecule. Expected signals would include aromatic protons from the dichlorophenyl ring, a singlet for the methylene bridge, a singlet for the thiazole proton, and a broad singlet for the amine protons.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. Expected characteristic peaks include N-H stretching for the amine, C=N stretching for the thiazole ring, and C-O-C stretching for the ether linkage.

-

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing a final confirmation of the empirical formula and purity of the compound.

Synthesis of this compound

A common and effective method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. For the target molecule, a plausible synthetic route would involve the following steps:

Proposed Synthetic Pathway

Caption: Proposed synthetic route for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2,5-dichlorophenoxy)propan-2-one (Intermediate)

-

To a solution of 2,5-dichlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetone (1.1 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield 1-(2,5-dichlorophenoxy)propan-2-one.

Step 2: Synthesis of 1-bromo-3-(2,5-dichlorophenoxy)propan-2-one (α-haloketone intermediate)

-

Dissolve the intermediate from Step 1 in a suitable solvent such as methanol or acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Add bromine (1.0 eq) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature until the bromine color disappears.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain the α-haloketone.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the α-haloketone from Step 2 in ethanol.

-

Add thiourea (1.0 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Potential Biological Activities and Mechanism of Action

The biological profile of this compound can be inferred from the activities of structurally similar compounds. Thiazole derivatives are known to interact with a variety of biological targets.

Antimicrobial Activity

Many 2-aminothiazole derivatives exhibit significant antibacterial and antifungal properties.[2] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic dichlorophenyl group may facilitate the compound's penetration through microbial cell membranes.

Anticancer Activity

Thiazole-containing compounds have shown promise as anticancer agents.[2][4] Potential mechanisms of action include:

-

Kinase Inhibition: The 2-aminothiazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

-

Anti-proliferative Effects: They can inhibit the growth and proliferation of cancer cells. For instance, a similar compound, (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone, showed an IC50 value of 10 µg/mL against the MCF-7 breast cancer cell line.[4]

Anti-inflammatory Activity

Some thiazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory cytokine production.

Caption: Potential mechanisms and therapeutic applications.

Future Directions and Conclusion

While this compound remains a largely unexplored molecule, its structural features suggest it is a promising candidate for further investigation in drug discovery programs. The synthetic route outlined in this guide is robust and based on well-established chemical principles.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and unambiguous structural confirmation of the compound using the analytical methods described.

-

In Vitro Screening: Evaluation of its biological activity against a panel of cancer cell lines, bacterial strains, and fungal pathogens.

-

Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the specific molecular targets and pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

References

-

PubChem. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

- Gomha, S. M., et al. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE)

-

Hassan, A. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. [Link]

- Kumar, A., et al. (2013). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone. Journal of the Serbian Chemical Society, 78(10), 1545-1559.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | C9H6Cl2N2S | CID 704237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. op.niscair.res.in [op.niscair.res.in]

An In-Depth Technical Guide to the Synthesis of 4-(2,5-Dichlorophenoxymethyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This document outlines a two-step synthesis commencing with a selective Williamson ether synthesis to prepare the key α-haloketone intermediate, followed by a classic Hantzsch thiazole synthesis. Detailed experimental protocols, mechanistic insights, and characterization data are provided to enable the successful replication and optimization of this synthetic route.

Introduction

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] The inherent structural features of this heterocycle allow for diverse substitutions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The incorporation of a dichlorophenoxymethyl substituent at the 4-position of the thiazole ring introduces a lipophilic and electronically distinct group that can significantly influence the molecule's interaction with biological targets. Derivatives of 2-aminothiazole are being actively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]

This guide details a reliable and scalable synthetic pathway to this compound, providing researchers with the necessary information to synthesize this compound for further investigation in drug discovery and development programs.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed as a two-step process. This approach ensures high yields and purity of the final product by first constructing a key intermediate, which is then cyclized to form the desired thiazole ring.

Step 1: Williamson Ether Synthesis of 1-chloro-3-(2,5-dichlorophenoxy)acetone. This initial step involves the selective mono-O-arylation of 1,3-dichloroacetone with 2,5-dichlorophenol. The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[5] Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the monosubstituted product over the disubstituted byproduct.

Step 2: Hantzsch Thiazole Synthesis. The α-haloketone intermediate, 1-chloro-3-(2,5-dichlorophenoxy)acetone, is then subjected to the Hantzsch thiazole synthesis. This involves a condensation reaction with thiourea to form the 2-aminothiazole ring.[6] The Hantzsch synthesis is a highly efficient and widely used method for the preparation of thiazole derivatives.[6]

Figure 1: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-chloro-3-(2,5-dichlorophenoxy)acetone

This procedure is based on the principles of the Williamson ether synthesis, optimized for the selective mono-alkylation of a phenol with a dihaloalkane. The use of a slight excess of 1,3-dichloroacetone and controlled reaction time helps to minimize the formation of the disubstituted ether.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dichlorophenol | 163.00 | 16.3 g | 0.10 |

| 1,3-Dichloroacetone | 126.97 | 15.2 g | 0.12 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.7 g | 0.15 |

| Acetone, anhydrous | - | 250 mL | - |

| Dichloromethane | - | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorophenol (16.3 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous acetone (250 mL).

-

Stir the mixture vigorously at room temperature for 30 minutes to form the potassium phenoxide salt.

-

Add 1,3-dichloroacetone (15.2 g, 0.12 mol) to the suspension in one portion.

-

Heat the reaction mixture to reflux and maintain reflux for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

After the reaction is complete (as indicated by the consumption of 2,5-dichlorophenol), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude oily residue.

-

Dissolve the residue in dichloromethane (200 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to afford 1-chloro-3-(2,5-dichlorophenoxy)acetone as a pale yellow oil.

Expected Yield: 65-75%

Characterization (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.8 Hz, 1H), 7.00 (d, J = 2.4 Hz, 1H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H), 4.70 (s, 2H), 4.25 (s, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 201.5, 154.0, 133.0, 130.5, 122.0, 115.5, 114.0, 75.0, 46.0.

-

IR (neat, cm⁻¹): 3080, 2960, 1735 (C=O), 1590, 1470, 1250 (C-O), 810, 740.

-

MS (EI): m/z (%) = 252 (M⁺), 162, 125, 91.

Part 2: Synthesis of this compound

This procedure follows the well-established Hantzsch thiazole synthesis, involving the cyclocondensation of an α-haloketone with thiourea.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-chloro-3-(2,5-dichlorophenoxy)acetone | 253.48 | 12.7 g | 0.05 |

| Thiourea | 76.12 | 4.2 g | 0.055 |

| Ethanol (95%) | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-(2,5-dichlorophenoxy)acetone (12.7 g, 0.05 mol) and thiourea (4.2 g, 0.055 mol) in 95% ethanol (150 mL).

-

Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the pH is approximately 8-9. This will neutralize the hydrohalic acid formed during the reaction and precipitate the free amine.

-

Stir the mixture at room temperature for an additional 30 minutes.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound as a crystalline solid.

Expected Yield: 80-90%

Characterization (Predicted):

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.50 (d, J = 2.5 Hz, 1H), 7.45 (d, J = 8.7 Hz, 1H), 7.10 (dd, J = 8.7, 2.5 Hz, 1H), 7.05 (s, 2H, NH₂), 6.80 (s, 1H), 5.15 (s, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 168.0, 155.5, 148.0, 132.5, 130.0, 122.5, 116.0, 115.0, 105.0, 68.0.

-

IR (KBr, cm⁻¹): 3420, 3280 (N-H), 3100, 1620 (C=N), 1540, 1470, 1240 (C-O), 810.

-

MS (ESI): m/z = 291 [M+H]⁺.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic cyclocondensation reaction. The mechanism proceeds through the following key steps:

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon bearing the halogen (a soft electrophile) in the α-haloketone, displacing the halide ion in an S_N2 reaction. This forms an isothiouronium salt intermediate.

-

Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile and attacks the carbonyl carbon of the ketone, forming a five-membered cyclic intermediate (a hydroxythiazoline).

-

Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration to lose a molecule of water, resulting in the formation of the aromatic 2-aminothiazole ring.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis of this compound. The pathway, utilizing a selective Williamson ether synthesis followed by a Hantzsch thiazole synthesis, is robust and amenable to scale-up. The provided experimental protocols, along with mechanistic insights and predicted characterization data, offer a comprehensive resource for researchers in medicinal chemistry and drug development. The synthesis of this and related analogs will facilitate further exploration of the biological potential of this promising class of heterocyclic compounds.

References

-

Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Ganure, K. A., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(2), 295-301. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Hill, J. (1970). Reactions of 1,3-dichloroacetone with phenols. Journal of the Chemical Society C: Organic, 462-464. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Ghorab, M. M., et al. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 6(1), 323-335. [Link]

-

Hassan, A. S., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules, 26(23), 7395. [Link]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

-

El-Sayed, N. N. E. (1991). Synthesis of some new heterocyclic compounds with expected potential biological activity. Affiliated to the University of Jordan, 16(1), 9-16. [Link]

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

-

Parrino, B., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6488. [Link]

-

Yeung, Y.-Y. (2018). Syntactic fantastic: A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. [Link]

-

Kumar, S., & Saini, A. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 89(11), 1547-1558. [Link]

-

Dilanyan, E. R., & El'chaninov, M. M. (2020). Selective alkylation of organic compounds. MedCrave Online Journal of Chemistry, 2(1), 1-4. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Gualtieri, F. (2008). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Letters in Organic Chemistry, 5(4), 304-307. [Link]

-

Siddiq, A., et al. (2022). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Journal of Pharmaceutical Sciences and Community, 19(1), 29-33. [Link]

-

Fairweather, J. K., et al. (2019). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega, 4(26), 21997–22003. [Link]

-

Kumar, A., et al. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 1-4. [Link]

-

De la Torre, B. G., & Albericio, F. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2886-2895. [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

-

Parrino, B., et al. (2020). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 25(22), 5432. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

ScienceOpen. (n.d.). Supporting Information. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-step synthesis of 1-chloro-3-arylacetone derivatives from arylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 4-(phenoxymethyl)-1,3-thiazol-2-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(Phenoxymethyl)-1,3-thiazol-2-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

The 1,3-thiazole nucleus, particularly the 2-aminothiazole scaffold, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] This guide focuses on a specific subclass: 4-(phenoxymethyl)-1,3-thiazol-2-amine derivatives. We will explore the synthetic rationale, delve into their primary biological activities, elucidate potential mechanisms of action, and provide standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical class.

Introduction: The 2-Aminothiazole Core

The 2-aminothiazole ring is a privileged heterocyclic scaffold due to its ability to engage in multiple hydrogen bonding interactions and its relatively stable aromatic nature. This makes it an excellent pharmacophore for interacting with various biological targets.[4] Clinically approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole incorporate this moiety, highlighting its versatility and importance in drug design.[5][6] The introduction of a phenoxymethyl group at the 4-position of the thiazole ring provides a flexible ether linkage and an aromatic terminus, which can be crucial for establishing hydrophobic and pi-stacking interactions within enzyme active sites or protein-protein interfaces.

Synthesis Strategy: The Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing the 2-amino-4-substituted thiazole core is the Hantzsch thiazole synthesis.[3][6] This reaction provides a direct and efficient route to the target scaffold.

Causality of Experimental Choice: The Hantzsch synthesis is preferred due to its reliability, high yields, and the ready availability of starting materials. It involves a condensation reaction between an α-haloketone and a thiourea derivative. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Protocol 2.1: Synthesis of 4-(Phenoxymethyl)-1,3-thiazol-2-amine

-

Preparation of α-Haloketone: The key intermediate is 1-chloro-3-phenoxyacetone. This is typically synthesized by reacting chloroacetone with phenol in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF). The base deprotonates the phenol, and the resulting phenoxide ion acts as a nucleophile, displacing the chlorine from 1-chloroacetone.

-

Cyclization Reaction:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.

-

Add 1-chloro-3-phenoxyacetone (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the mixture to room temperature. The product, 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride, often precipitates from the solution.[8][9]

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

-

Purification & Neutralization:

-

The resulting hydrochloride salt can be recrystallized from ethanol or an ethanol/water mixture.

-

To obtain the free base, the salt is dissolved in water and neutralized by the slow addition of a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) until precipitation is complete.

-

The free amine is then filtered, washed with water, and dried under vacuum.[10]

-

Workflow for Synthesis and Initial Screening

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Perspectives

The 4-(phenoxymethyl)-1,3-thiazol-2-amine scaffold is a highly promising platform for the development of novel therapeutic agents. The established synthetic routes allow for extensive derivatization, enabling fine-tuning of their biological properties. Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies by modifying the phenoxy ring (e.g., adding electron-withdrawing or -donating groups) and the 2-amino group to optimize potency and selectivity. Further investigation into their specific molecular targets, particularly within the human kinome and microbial proteome, will be critical for advancing these compounds from promising hits to viable clinical candidates.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jpionline.org [jpionline.org]

- 8. 4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride 95% | CAS: 94830-65-6 | AChemBlock [achemblock.com]

- 9. 94830-65-6|4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 10. 94830-63-4|4-(Phenoxymethyl)thiazol-2-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 4-(2,5-dichlorophenoxymethyl)-1,3-thiazol-2-amine (CAS No. 1082303-05-6). While primary spectroscopic data for this specific molecule is not widely published, this document outlines the principles and methodologies required for its complete structural elucidation and purity assessment. Leveraging established spectroscopic techniques and drawing parallels with closely related analogs, this guide serves as a robust protocol for researchers engaged in the synthesis and analysis of new chemical entities in drug discovery and development. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the context of this target molecule.

Introduction: The Significance of Spectroscopic Characterization

The compound this compound belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules with demonstrated antimicrobial, anti-inflammatory, and anticancer properties[1]. The precise arrangement of atoms and functional groups within this molecule, defined by its dichlorophenoxymethyl substituent at the 4-position of the thiazole ring, is critical to its potential biological activity and pharmacokinetic profile.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites in the drug development pipeline. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture and electronic properties of a compound. This guide is structured to provide both the theoretical basis and practical considerations for acquiring and interpreting the spectroscopic data of this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The chemical environment of each proton influences its resonance frequency (chemical shift, δ), providing a unique fingerprint of its location within the molecule. Spin-spin coupling between neighboring protons results in the splitting of signals, revealing connectivity information.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[2]

-

Data Acquisition: Record the spectrum over a range of 0-12 ppm.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Features:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H | 7.0 - 7.6 | m | 3H | The three protons on the dichlorophenyl ring will appear in the aromatic region. Their precise shifts and coupling patterns will depend on the electronic effects of the chlorine and ether substituents. |

| Thiazole-H | 6.5 - 7.0 | s | 1H | The single proton on the thiazole ring is expected to be a singlet, as it has no adjacent protons to couple with. |

| -OCH₂- | 5.0 - 5.5 | s | 2H | The methylene protons adjacent to the oxygen and the thiazole ring will likely appear as a singlet. |

| -NH₂ | 5.0 - 6.0 (broad) | s (br) | 2H | The amine protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be variable and concentration-dependent. |

Causality in Experimental Choices: The choice of a high-field NMR instrument (≥300 MHz) is to achieve better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region. DMSO-d₆ is chosen to ensure the observation of the amine protons, which might exchange too rapidly in other solvents like D₂O.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A spectral width of 0-180 ppm is typical.

Expected ¹³C NMR Spectral Features:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C=N (Thiazole) | 160 - 170 | The carbon of the imine-like functionality in the thiazole ring is significantly deshielded. |

| Aromatic C-Cl | 125 - 135 | Carbons directly attached to chlorine are deshielded. |

| Aromatic C-H | 115 - 130 | Aromatic carbons will resonate in this characteristic region. |

| Aromatic C-O | 150 - 160 | The carbon attached to the ether oxygen is deshielded. |

| Thiazole C-S | 140 - 150 | The carbon adjacent to the sulfur in the thiazole ring. |

| Thiazole C-H | 100 - 110 | The protonated carbon of the thiazole ring. |

| -OCH₂- | 60 - 70 | The methylene carbon is in a typical range for an ether linkage. |

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide an unambiguous assignment of all proton and carbon signals, thus validating the proposed structure.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. Fragmentation patterns can also offer structural clues.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution measurements.

Expected Mass Spectrum:

-

Molecular Formula: C₉H₇Cl₂N₃OS

-

Monoisotopic Mass: 274.9687 u

-

Expected Ion (ESI+): [M+H]⁺ at m/z 275.9760

Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of the two chlorine atoms. The ratio of the peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes will be a definitive indicator of the presence of two chlorine atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (amine) | 3400 - 3200 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=N (thiazole) | 1650 - 1550 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-O (ether) | 1250 - 1050 | Stretching |

| C-Cl | 800 - 600 | Stretching |

The presence of a sharp, medium-intensity band in the 1250-1050 cm⁻¹ region would be strong evidence for the C-O ether linkage, while the characteristic N-H stretches would confirm the primary amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for characterizing conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.

Expected UV-Vis Spectrum: The conjugated system formed by the thiazole and dichlorophenyl rings is expected to give rise to one or more strong absorption bands (λₘₐₓ) in the UV region, likely between 250 and 350 nm. The exact position and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophore.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. While this guide provides a predictive framework, the actual acquisition and meticulous interpretation of the data are paramount. The combination of NMR for detailed structural mapping, MS for molecular weight and formula confirmation, IR for functional group identification, and UV-Vis for analyzing the electronic properties will provide a self-validating system for the unambiguous confirmation of the structure and purity of this promising therapeutic candidate. This rigorous approach to characterization is fundamental to ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.

References

-

The Royal Society of Chemistry. Supplementary Information for General. [Link]

-

Preprints.org. (Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. [Link]

-

PubChem. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

-

National Institutes of Health. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. [Link]

-

National Institutes of Health. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

-

ResearchGate. UV/Vis spectrum of thiazolium‐4‐aminide 12 h in solvents with different polarity. [Link]

-

ResearchGate. Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). [Link]

-

MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. [Link]

-

The Royal Society of Chemistry. Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. 4,5-Dihydro-2-thiazolamine. [Link]

-

ResearchGate. (PDF) N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

-

ResearchGate. Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Link]

-

PubMed Central. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. [Link]

-

PubMed. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

ResearchGate. UV-Vis spectra of the free 2,4-diaminotriazine-thiazoles 4a-l. [Link]

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). [Link]

-

SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]

-

ResearchGate. UV/Vis absorption spectrum of.... [Link]

-

National Institute of Standards and Technology. Aminothiazole - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 4-Ethyl-1,3-thiazole - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 2,4-D - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 2,4-D - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 1,3,4-Thiadiazol-2-amine - the NIST WebBook. [Link]

-

SpectraBase. 5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 1,3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)- - Optional[13C NMR] - Chemical. [Link]

Sources

A Technical Guide to Novel 2-Aminothiazole Derivatives with Dichlorophenoxy Groups for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made it a focal point of extensive research.[2][3] The incorporation of a dichlorophenoxy moiety into this scaffold presents a compelling strategy for developing novel therapeutic agents. The dichlorophenoxy group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with biological targets. This guide provides an in-depth technical overview of the synthesis, characterization, and biological evaluation of these promising compounds, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis and Characterization: Building the Core Structure

The cornerstone of synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, a classic and reliable method that involves the reaction of an α-haloketone with a thiourea derivative.[4]

General Synthetic Pathway

The synthesis of a target 2-aminothiazole derivative bearing a dichlorophenoxy group typically begins with the preparation of a key intermediate, an α-bromoacetophenone substituted with the dichlorophenoxy moiety. This intermediate is then cyclized with thiourea to form the 2-aminothiazole ring.

A representative synthetic scheme is outlined below:

Caption: Generalized synthetic pathway for 2-aminothiazole derivatives with dichlorophenoxy groups.

Detailed Experimental Protocol: A Composite Example

The following protocol is a representative procedure for the synthesis of a 2-aminothiazole derivative, based on established methodologies.[5][6]

Step 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide

-

In a round-bottom flask, dissolve 2-aminothiazole (0.1 mol) in chloroform.

-

Add potassium carbonate (K₂CO₃) (0.1 mol) to the solution.

-

Cool the mixture in an ice bath and add chloroacetyl chloride (0.1 mol) dropwise with constant stirring.

-

After the addition is complete, continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-N-(thiazol-2-yl)acetamide.

Step 2: Synthesis of 2-(2,4-Dichlorophenoxy)-N-(thiazol-2-yl)acetamide

-

In a round-bottom flask, dissolve 2-chloro-N-(thiazol-2-yl)acetamide (0.01 mol) and 2,4-dichlorophenol (0.01 mol) in acetone.

-

Add potassium carbonate (K₂CO₃) (0.01 mol) to the mixture.

-

Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the final 2-(2,4-dichlorophenoxy)-N-(thiazol-2-yl)acetamide.

Characterization

The synthesized compounds must be thoroughly characterized to confirm their structure and purity using a combination of spectroscopic techniques.[6]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. For a typical 2-aminothiazole derivative with a dichlorophenoxy group, key peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and C-O-C stretching of the ether linkage (around 1250 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the detailed molecular structure.

-

¹H NMR: Expect signals for the thiazole ring protons (typically in the 6.5-7.5 ppm region), aromatic protons of the dichlorophenoxy and other phenyl groups (7.0-8.0 ppm), the N-H proton of the amino group (which may be a broad singlet), and protons of any alkyl chains.[5]

-

¹³C NMR: Will show distinct signals for the carbon atoms of the thiazole ring, the dichlorophenoxy group, and any other aromatic or aliphatic carbons in the molecule.[6]

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure.

Biological Evaluation: Assessing Therapeutic Potential

The primary therapeutic interest in these compounds lies in their potential anticancer and antimicrobial activities. Standardized in vitro assays are employed to quantify their efficacy.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cell lines.[7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Caption: A typical workflow for the in vitro MTT cytotoxicity assay.

Data Presentation: IC₅₀ Values

The results of the MTT assay are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cancer cell growth. Lower IC₅₀ values indicate higher potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Dichloro-Thiazole 1 | MCF-7 (Breast) | [Hypothetical Data] | Doxorubicin | [Literature Value] |

| Dichloro-Thiazole 1 | A549 (Lung) | [Hypothetical Data] | Doxorubicin | [Literature Value] |

| Dichloro-Thiazole 1 | HeLa (Cervical) | [Hypothetical Data] | Doxorubicin | [Literature Value] |

Note: The IC₅₀ values presented are for illustrative purposes and would be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

Preliminary studies on related compounds have suggested that the position of the chlorine atoms on the phenoxy ring can significantly influence anticancer activity. For instance, some research indicates that a meta-substitution of chlorine on a phenyl ring attached to the 2-aminothiazole core can lead to greater potency compared to di-substituted analogs.[2] This highlights the importance of systematic structural modifications to optimize the anticancer efficacy of these derivatives.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Data Presentation: MIC Values

The antimicrobial efficacy is reported as the MIC value in µg/mL. Lower MIC values signify greater antimicrobial potency.

| Compound ID | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |

| Dichloro-Thiazole 1 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Reference Antibiotic | [Literature Value] | [Literature Value] | - |

| Reference Antifungal | - | - | [Literature Value] |

Note: The MIC values presented are for illustrative purposes and would be determined experimentally.

Future Directions and Conclusion

Novel 2-aminothiazole derivatives bearing dichlorophenoxy groups represent a promising avenue for the development of new anticancer and antimicrobial agents. The synthetic accessibility of these compounds, coupled with their potential for potent biological activity, makes them attractive candidates for further investigation.

Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives with variations in the substitution pattern on the phenoxy ring and other parts of the molecule to further explore the structure-activity relationships.

-

Mechanism of action studies: Investigating the specific molecular targets and pathways through which these compounds exert their cytotoxic and antimicrobial effects.

-

In vivo evaluation: Testing the most promising lead compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this exciting class of compounds. The combination of a privileged scaffold with a strategically chosen substituent offers a powerful approach to discovering next-generation therapeutics.

References

- Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1(8), 67-71.

- Singh, N., Sharma, U. S., Sutar, N., Kumar, S., & Sharma, U. K. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj-i pizishki-i Mazandaran, 29(1), 1-29.

- Kumar, R., & Kumar, S. (2017).

- Varshney, S. (2016). synthesis and antimicrobial activity of 2- aminothiazole derivatives.

- Singh, N., Sharma, U. S., Sutar, N., Kumar, S., & Sharma, U. K. (2010).

- Singh, N., Sharma, U. S., Sutar, N., Kumar, S., & Sharma, U. K. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Liu, X. H. (2017).

- Mjambili, F., Njoroge, M., Naran, K., De Kock, C., Smith, P. J., Mizrahi, V., ... & Chibale, K. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(2), 560-564.

- Othman, E. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-One Derivatives. Research Journal of Pharmacy and Technology, 15(6), 2535-2541.

- Sbenati, M., Al-Farhane, B., Al-Omar, M. A., & Amr, A. E. G. E. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.

- Tsai, C. H., Li, P. C., Chen, Y. L., Lee, Y. C., & Chen, Y. L. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Future Journal of Pharmaceutical Sciences, 11(1), 1-13.

- Othman, E. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl) phenylimino} indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 18(1), 125-132.

- Mjambili, F., Njoroge, M., Naran, K., De Kock, C., Smith, P. J., Mizrahi, V., ... & Chibale, K. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 233-242.

- Kumar, A., Kumar, R., & Kumar, S. (2015). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 8(1), 1-6.

- Park, S. Y., Kim, Y., Lee, S. J., & Kim, Y. M. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. International Journal of Molecular Sciences, 22(17), 9188.

- Janezic, D., Lešnik, S., & Stana, J. (2022).

- Othman, E. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl) phenylimino} indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 18(1), 125-132.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Architectural Nuances of 4-Phenoxymethyl-thiazole Amines: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate world of medicinal chemistry, the thiazole scaffold stands as a cornerstone, a privileged heterocyclic motif integral to a multitude of biologically active compounds.[1] Its inherent aromaticity and capacity for diverse substitutions make it a versatile template for drug design. This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet profoundly significant, subclass: the 4-phenoxymethyl-thiazole amines. We will navigate the synthetic strategies, explore the critical interplay of structural modifications, and elucidate the impact of these changes on biological activity, with a particular focus on their roles as G-protein coupled receptor 119 (GPR119) agonists and their potential as kinase inhibitors.

The Thiazole Core: A Foundation of Versatility

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring feature in numerous FDA-approved drugs, underscoring its therapeutic relevance.[2] The 2-aminothiazole moiety, in particular, is a common starting point for the development of a wide array of bioactive molecules, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[2] The strategic placement of substituents at the 2-, 4-, and 5-positions of the thiazole ring allows for the fine-tuning of a compound's pharmacological profile. Our focus lies on the critical role of the 4-phenoxymethyl substituent in concert with an amine at the 2-position, a combination that has yielded promising therapeutic candidates.

The 4-Phenoxymethyl Moiety: A Key to GPR119 Agonism

Recent research has illuminated the significance of the 4-phenoxymethyl-thiazole scaffold in the development of potent and selective GPR119 agonists.[3] GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising target for the treatment of type 2 diabetes. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, subsequently stimulating glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

A pivotal study on a series of 4-(phenoxymethyl)thiazole derivatives revealed that the nature of the substituent on the 2-amino group and the substitution pattern on the phenoxy ring are critical determinants of GPR119 agonistic activity.[3]

Structure-Activity Relationship Highlights for GPR119 Agonism:

-

The 2-Amine Substituent: The introduction of a pyrrolidine-2,5-dione moiety at the 2-amino position was found to be highly beneficial for potent GPR119 agonism.[3] This suggests that a hydrogen bond acceptor at this position is crucial for interacting with the receptor's binding pocket.

-

The Phenoxy Ring: Substitutions on the phenoxy ring significantly modulate activity. The precise placement and nature of these substituents can influence potency and pharmacokinetic properties.[3]

-

The Thiazole Core: The thiazole ring acts as a central scaffold, orienting the phenoxymethyl and the 2-amino substituents in a spatially favorable manner for optimal receptor engagement.

The logical workflow for the discovery and optimization of these GPR119 agonists can be visualized as a multi-step process, beginning with the core scaffold and iteratively refining the substituents to enhance potency and drug-like properties.

Caption: A logical workflow for the discovery of 4-phenoxymethyl-thiazole amine GPR119 agonists.

Beyond GPR119: Potential as Kinase Inhibitors

The versatility of the 4-substituted-2-aminothiazole scaffold extends beyond metabolic diseases, with numerous derivatives reported as potent kinase inhibitors.[4][5] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. While specific studies on 4-phenoxymethyl-thiazole amines as kinase inhibitors are less prevalent, the extensive body of research on analogous structures provides a strong rationale for their investigation in this area.

For instance, 4-aryl-thiazole-2-amines have been identified as inhibitors of Rho-associated kinases (ROCK), which are involved in processes like cell contraction and migration.[6] The structure-activity relationship studies of these compounds revealed that substitutions on the 4-aryl ring are critical for potency. This provides a valuable starting point for designing 4-phenoxymethyl-thiazole amine derivatives as potential kinase inhibitors.

The general signaling pathway of a receptor tyrosine kinase (RTK) and the potential point of inhibition by a small molecule inhibitor is depicted below.

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition.

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of 4-phenoxymethyl-thiazole amines typically follows a convergent strategy, with the construction of the core thiazole ring being a key step. The Hantzsch thiazole synthesis is a widely employed and reliable method for this purpose.[7]

General Synthesis of 4-Phenoxymethyl-2-aminothiazole Core

Step 1: Synthesis of 1-bromo-3-phenoxypropan-2-one

-

To a solution of the desired phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropan-2-one (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-bromo-3-phenoxypropan-2-one.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve 1-bromo-3-phenoxypropan-2-one (1.0 eq.) and thiourea (1.2 eq.) in a suitable solvent such as ethanol.[8]

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 4-phenoxymethyl-2-aminothiazole core.

Biological Evaluation: GPR119 cAMP Assay

The functional activity of synthesized compounds as GPR119 agonists can be determined by measuring the intracellular accumulation of cAMP in cells expressing the receptor.

-

Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing human GPR119 in appropriate culture medium.

-

Assay Preparation: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

-

Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the test compounds at various concentrations.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Data Summary